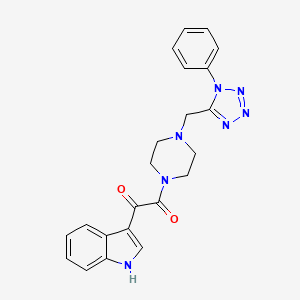
1-(1H-indol-3-yl)-2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-indol-3-yl)-2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anticancer Potential
Researchers have synthesized and evaluated various derivatives of 1-(1H-indol-3-yl)-2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione, discovering that some compounds exhibit moderate-to-potent anticancer activities against cancer cell lines such as Hela, A-549, and ECA-109. These findings suggest that the chemical structure of these compounds can be optimized to enhance their anticancer potential (Jiang, Xu, & Wu, 2016).
2. Broad Spectrum of Anticancer Activity
A different study synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and found that some of these compounds showed good anticancer activity across various cancer types, including breast, lung, colon, ovary, and liver cancers. This indicates a broad spectrum of potential anticancer applications for these derivatives (Kumar, Kumar, Roy, & Sondhi, 2013).
Antimicrobial Activity
3. Antimicrobial Properties
Derivatives of this compound have been studied for their antimicrobial properties. Some compounds in this category showed significant antibacterial and antifungal activities, with efficacy comparable to standard drugs in clinical settings. This suggests potential applications in treating various microbial infections (Gan, Fang, & Zhou, 2010).
4. Potential as Antimicrobial Agents
In another study, novel derivatives were synthesized and screened for their antimicrobial activities. Some of these compounds demonstrated potency equal to or higher than conventional medicines. This points to the promise of these derivatives as potential antimicrobial agents (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-21(18-14-23-19-9-5-4-8-17(18)19)22(31)28-12-10-27(11-13-28)15-20-24-25-26-29(20)16-6-2-1-3-7-16/h1-9,14,23H,10-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCQYKVFROAOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)
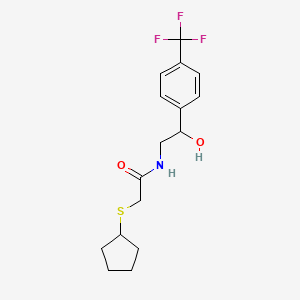
![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)
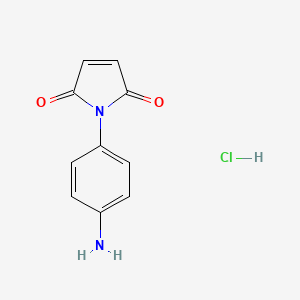
![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)
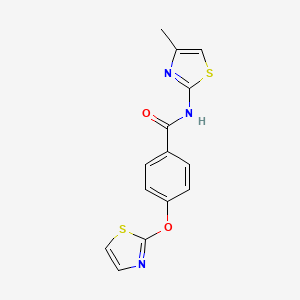
![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)
![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)
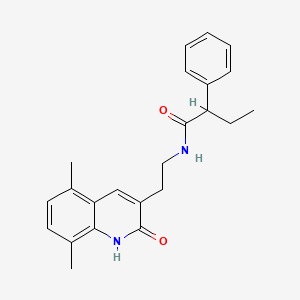
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)
![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2404975.png)